1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (C₁₂H₁₁F₂NO₃; molecular weight 255.22 g/mol) is a fluorinated pyrrolidine derivative with a 2,6-difluorophenyl substituent attached via a methylene group to the pyrrolidine ring . Pyrrolidine-based compounds are widely studied for their bioactivity, including antimicrobial, anticancer, and enzyme-modulating properties . The fluorine atoms at the 2- and 6-positions of the phenyl ring enhance metabolic stability and bioavailability, common strategies in medicinal chemistry to optimize drug candidates .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-7-2-1-3-8(13)10(7)14-5-6(11(16)17)4-9(14)15/h1-3,6H,4-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQJSUJYOHBXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C=CC=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Overview
The synthesis of 1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves chemical methods such as reacting 2,4-difluoroaniline with itaconic acid. Fluorinated compounds are interesting objects for research because many medicinal molecules include them.
Preparation Methods
- Reaction with Itaconic Acid By reacting 2,4-difluoroaniline with itaconic acid, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be prepared.
Further derivatization
- Esterification Methyl 1-(2,4-difluorophenyl)pyrrolidin-2-one carboxylate can be obtained from the esterification reaction using a catalytic amount of sulfuric acid.
- Hydrazide Formation To synthesize a compound with a functional group of hydrazide, methyl ester can be transformed into the hydrazide by reaction with hydrazine monohydrate in refluxing isopropanol.
- Alkylation Alkylation of compound can be carried out by dissolving the starting material in DMF, in a strongly alkaline medium.
General Procedure for Analogues of 5-Cyclopentadienyl
The title compound, ethyl 1-(2,6-difluorophenyl)-5-oxopyrrolidine-2-carboxylate, can be prepared according to a general procedure, using specific reactants. To a suspension, DCC (5.5 mmol, 1.1 equiv) and DMAP (0.5 mmol, 0.1 equiv) are added. The reaction mixture is stirred at r.t. for 12 h. Aq. HCl (1.0 M, 15 mL) is added at –10 °C. After 6 h, the resulting suspension is filtered over celite to remove urea, and the residue is washed with DCM. The organic phase is washed with sat. aq. NaHCO3 and brine, dried over MgSO4, filtered, and concentrated in vacuo. The crude mixture is purified by flash column chromatography on silica gel (100/0 to 30/1 of hexane/EtOAc).
Optimization Strategies for Pyrrolidine-3-Carboxylic Acid Derivatives
- Catalyst screening : Use of Lewis acids (e.g., ZnCl) to enhance cyclization efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve the solubility of intermediates.
- Temperature control : Lowering reaction temperatures reduces the decomposition of heat-sensitive intermediates.
- Protecting groups : Introducing tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions during multi-step syntheses.
Data Table
The table below shows relevant data pertaining to related compounds, specifically 1-(2,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid:
| Property | Value |
|---|---|
| Product Name | 1-(2,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
| Molecular Formula | C11H9F2NO3 |
| Molecular Weight | 241.19 g/mol |
| IUPAC Name | 1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H9F2NO3/c12-7-1-2-8(13)9(4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |
| Standard InChIKey | ZHZMVBGSAVVDRX-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN(C1=O)C2=C(C=CC(=C2)F)F)C(=O)O |
| PubChem Compound | 20121275 |
| Last Modified | Aug 10 2024 |
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorophenyl)-
Biological Activity
1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, identified by CAS number 934189-18-1, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by diverse research findings and data tables.
- Chemical Formula: CHFNO
- Molecular Weight: 241.19 g/mol
- IUPAC Name: 1-(2,6-difluorobenzyl)-5-oxo-3-pyrrolidinecarboxylic acid
- Appearance: Powder
- Purity: Typically ≥95%
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including 1-(2,6-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The compound has been tested against various cancer cell lines, notably A549 human lung adenocarcinoma cells.
Key Findings:
- Cytotoxicity Assessment:
- The compound was evaluated using the MTT assay, exposing A549 cells to a concentration of 100 µM for 24 hours.
- Results indicated a significant reduction in cell viability, with some derivatives exhibiting more potent activity than standard chemotherapeutic agents like cisplatin.
| Compound | Viability (%) | Comparison Agent |
|---|---|---|
| 1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | 66% | Cisplatin (control) |
- Structure-Activity Relationship:
- Variations in the structure of the pyrrolidine ring and substituents on the aromatic ring influenced the cytotoxic effects.
- Compounds with free amino groups showed enhanced anticancer activity compared to those with acetylamino groups.
Antimicrobial Activity
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel compounds with effective antimicrobial properties. Research has demonstrated that derivatives of 1-(2,6-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit promising activity against Gram-positive bacteria and drug-resistant fungi.
Key Findings:
- Antimicrobial Screening:
- The compound was screened against various multidrug-resistant pathogens using broth microdilution techniques.
- Notable activity was observed against strains such as Staphylococcus aureus and Klebsiella pneumoniae, indicating potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <128 µg/mL |
| Klebsiella pneumoniae | <128 µg/mL |
- Mechanism of Action:
- The exact mechanism remains under investigation; however, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Case Studies
Several case studies have evaluated the efficacy of 1-(2,6-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives in preclinical models:
-
Study on Anticancer Activity:
- A study involving A549 cells compared various derivatives and found that modifications to the pyrrolidine structure significantly impacted cytotoxicity levels.
-
Antimicrobial Resistance Study:
- Research focused on the compound's effectiveness against resistant strains revealed that specific structural modifications could enhance its efficacy against resistant pathogens.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves:
- Fluorinated Starting Materials : Utilizing compounds such as 2,6-difluoroaniline.
- Cyclization and Functional Group Transformations : These methods yield the desired compound through various chemical reactions.
Medicinal Chemistry
1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid serves as a valuable tool in the development of pharmaceuticals. Its unique structure allows it to interact with biological targets effectively.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant anticancer properties by inhibiting specific cancer cell lines. For instance, studies have shown that modifications to the pyrrolidine ring can enhance its efficacy against breast cancer cells.
- Neuropharmacology : The compound has been investigated for its potential neuroprotective effects. Experiments suggest that it may aid in protecting neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
Cell Biology
In cell biology, this compound is utilized as a research tool to study cellular mechanisms and pathways. It can serve as a probe to investigate the effects of fluorinated compounds on cell signaling and metabolism.
Experimental Applications
- Cell Viability Assays : Used to assess the impact of the compound on various cell lines.
- Mechanistic Studies : Employed to elucidate pathways involved in cellular responses to stress or drug treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Effects
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
- Structure: 2,4-difluorophenyl substituent (C₁₂H₁₁F₂NO₃; molecular weight 255.22 g/mol).
- Synthesis : Prepared via reaction of 2,4-difluoroaniline with itaconic acid in water .
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
- Structure : Chloro and hydroxyl substituents on the phenyl ring.
- Activity : Exhibits potent antioxidant properties, with some derivatives showing 1.5× higher DPPH radical scavenging activity than ascorbic acid. The hydroxyl group enhances hydrogen-donating capacity, critical for neutralizing free radicals .
1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
Functional Group Modifications
Hydrazide Derivatives
- Example : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one.
- Activity : Incorporation of thioxo-oxadiazole moieties enhances antioxidant activity (1.35× ascorbic acid) by stabilizing radical intermediates .
Sulfamoyl and Halogenated Derivatives
- Example : 1-(2-Chloro-3,5-dimethyl-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
- Synthesis : Chlorination of the parent compound using HCl and H₂O₂ .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-(2,6-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?
- The compound is synthesized via condensation of 2,6-difluoroaniline with itaconic acid in water under reflux, followed by esterification using sulfuric acid as a catalyst . Optimization involves adjusting solvent polarity (e.g., aqueous vs. organic systems), temperature (boiling water for cyclization), and catalyst concentration to improve yield. Purity is enhanced via recrystallization from methanol or ethanol .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- 1H/13C-NMR : Validates substituent positions (e.g., fluorophenyl protons at δ 6.9–7.2 ppm) and pyrrolidone carbonyl signals (δ ~172 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 270.0533 for methyl ester derivatives) .
- IR Spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹ for carboxylic acid and lactam groups) .
Q. How can researchers troubleshoot low yields during synthesis?
- Common issues include incomplete cyclization or side reactions. Solutions:
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Purify intermediates (e.g., via column chromatography) before final cyclization .
Advanced Research Questions
Q. How can structural modifications of the pyrrolidone core enhance biological activity (e.g., antimicrobial or anticancer properties)?
- Functionalization strategies :
- Introduce electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring to improve metabolic stability .
- Replace the carboxylic acid with hydrazide or amide moieties to modulate solubility and target engagement .
- Example : 1-(5-Chloro-2-hydroxyphenyl) derivatives exhibit 1.5× higher antioxidant activity than ascorbic acid via DPPH radical scavenging .
Q. How should researchers address contradictions in biological activity data across studies?
- Experimental variables :
- Standardize assay conditions (e.g., DPPH concentration, incubation time) .
- Validate cytotoxicity using multiple cell lines (e.g., A549 lung cancer vs. normal fibroblasts) to assess selectivity .
- Statistical rigor : Use two-way ANOVA or Kruskal-Wallis tests to confirm significance (p < 0.05) .
Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to guide derivative design .
Q. How can regioselectivity challenges during fluorophenyl substitution be resolved?
- Directing groups : Use meta-directing substituents (e.g., hydroxyl or nitro groups) to control electrophilic aromatic substitution at the 2,6-positions .
- Catalytic systems : Employ palladium/copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl groups selectively .
Methodological Guidance Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
